Strontium bromide (SrBr2) is a promising material for thermochemical energy storage research due to its unique properties [].
SrBr2 (s) + H2O (g) ⇌ SrBr2∙H2O (s) + ΔH
This reaction offers the potential to store thermal energy at temperatures ranging from 150°C to 300°C []. During the charging cycle, SrBr2 is dehydrated, absorbing heat from an external source. The discharging cycle involves the rehydration of SrBr2, releasing the stored heat [].
SrBr2 boasts a specific energy density of 291 kJ/kg, which translates to 81 kWh/t []. This translates to the ability to store a significant amount of thermal energy per unit mass.
SrBr2 exhibits rapid reaction kinetics, allowing for efficient heat transfer and high specific thermal power (kW/kg) []. This translates to the ability to quickly charge and discharge the thermal storage system.
SrBr2 undergoes the dehydration/rehydration reaction without any side reactions, thermal decomposition, or melting []. Additionally, SrBr2 is non-toxic and readily available commercially, making it a safe and practical choice for research applications.
Beyond thermochemical energy storage, SrBr2 finds applications in various scientific research fields:
High-purity SrBr2 serves as a critical component in growing single crystals for various scientific instruments, including lasers and scintillators.
Due to its high water solubility, SrBr2 is employed in analytical chemistry for the detection of the bromide ion (Br-) [].
SrBr2 holds potential for applications in materials science research, such as studying the behavior of ionic liquids and the development of novel optical materials.
Strontium bromide is a chemical compound with the formula SrBr₂. At room temperature, it appears as a white, odorless crystalline powder. This compound is notable for imparting a bright red color during flame tests, indicative of strontium ions. Strontium bromide is primarily used in pyrotechnics, particularly in flares, and has various pharmaceutical applications, including its use as a sedative and in the treatment of certain medical conditions .
Strontium bromide's unique properties include its specific use in pyrotechnics and its biological activity compared to other similar compounds that may not exhibit these characteristics
The synthesis of strontium bromide typically involves two main methods: Strontium bromide has several applications: The story of strontium bromide begins with the discovery of strontium itself. In 1790, Adair Crawford recognized a new mineral called strontianite in samples of witherite (barium carbonate) from Scotland. This mineral was later identified as strontium carbonate (SrCO₃). However, the element strontium remained isolated only in 1808 when Sir Humphry Davy successfully separated it through electrolysis of a mixture containing strontium chloride and mercuric oxide. The development of strontium bromide as a compound of interest followed the broader understanding of strontium's chemical properties and reactions. Historical applications of strontium bromide included pharmaceutical uses, where it was employed as a sedative and anticonvulsant in early medical practice. Throughout the 20th century, research expanded into its physical properties, crystal structure, and potential industrial applications, laying the groundwork for contemporary studies focused on advanced materials and energy applications. The historical trajectory of strontium bromide research demonstrates how fundamental investigations of seemingly simple inorganic compounds can evolve into sophisticated applications addressing modern technological challenges. Early research primarily focused on basic characterization and chemical properties, while recent decades have seen a shift toward application-oriented research in fields ranging from energy storage to scintillation materials. Strontium bromide occupies a notable position in chemical research due to several distinctive properties that make it valuable across multiple fields. As an ionic compound consisting of strontium cations (Sr²⁺) and bromide anions (Br⁻), it exhibits fascinating structural characteristics, including a tetragonal crystal structure at room temperature that undergoes a significant phase transition at elevated temperatures. Beyond analytical applications, strontium bromide's chemical behavior, particularly its hydration reactions, has garnered attention in thermochemical research. The reversible hydration/dehydration reaction of SrBr₂ demonstrates remarkable energy storage potential with high specific energy density, making it a compelling subject for energy storage investigations. This property positions strontium bromide as a significant material in the development of sustainable energy solutions addressing the challenge of efficient thermal energy utilization. Contemporary research on strontium bromide spans multiple disciplinary boundaries, with several frontier areas attracting significant attention. One prominent area involves thermochemical energy storage applications, where strontium bromide's hydration reaction offers promising capabilities for recovering, storing, and releasing low-grade heat (<100°C). Researchers have successfully demonstrated the feasibility of thermochemical energy storage using SrBr₂/H₂O working pairs at laboratory scale, achieving thermal upgrade of 102 K and discharge temperatures up to 280°C in prototype systems. Another active research frontier involves the development of doped strontium bromide materials for advanced applications. Recent studies have explored the effects of doping strontium bromide with various metal atoms, including calcium, magnesium, and europium, to enhance its properties for specific applications. For instance, calcium-doped strontium bromide shows significantly improved thermodynamic properties for water adsorption, with a substantial reduction in energy barriers compared to undoped material. In the field of radiation detection, investigations into europium-doped strontium bromide transparent ceramics have revealed promising scintillation properties for applications in medical imaging and radiation monitoring. Similarly, neodymium-doped strontium bromide crystals have shown potential as high-light-output X-ray scintillators for advanced X-ray detection systems. Additionally, fundamental studies on adsorption behavior of water and ammonia on strontium bromide surfaces provide deeper insights into the microscopic mechanisms underlying its macroscopic properties. These atomic-scale investigations contribute valuable information for optimizing material design and performance in various applications. The α-phase of SrBr₂ is stable at room temperature and adopts a tetragonal crystal system with space group P4/n. This structure features two crystallographically independent strontium sites and four bromine sites [1]. The first strontium atom (Sr1) coordinates with eight bromine ions in a square antiprismatic geometry, while the second strontium atom (Sr2) adopts a similar coordination [1]. Bromine ions exhibit varied geometries: Br1 and Br2 occupy distorted tetrahedral sites, whereas Br3 and Br4 reside in flattened tetrahedral environments [1]. The unit cell parameters for α-SrBr₂ are consistent with isostructural compounds like europium dibromide (EuBr₂) [1]. Notably, early studies misclassified this phase as adopting the PbCl₂-type structure, but subsequent refinements confirmed the P4/n symmetry [1]. Computational models from the Materials Project corroborate the tetragonal framework but describe Sr²⁺ in octahedral coordination within a P4₂/mnm space group [3]. This discrepancy may arise from differences in experimental conditions or computational approximations. Above 920 K (647°C), α-SrBr₂ undergoes a first-order phase transition to β-SrBr₂, which adopts the cubic fluorite structure (space group Fm$$\bar{3}$$m) [1]. In this high-temperature phase, bromide ions form a face-centered cubic lattice, while strontium ions occupy tetrahedral interstitial sites. The β-phase exhibits disordered anion sublattices, leading to ionic conductivity (~1 S/cm) comparable to molten SrBr₂ [1]. This disorder facilitates rapid ion mobility, making β-SrBr₂ a candidate for solid-state electrolyte applications. Current experimental data from the provided sources do not confirm the existence of an orthorhombic Pnma polymorph for anhydrous SrBr₂. Structural studies focus exclusively on tetragonal and cubic phases [1] [3]. Hypothetical orthorhombic configurations may pertain to hydrated forms (e.g., SrBr₂·6H₂O) or pressure-induced modifications, but further investigation is required. In α-SrBr₂, each Sr²⁺ ion coordinates with eight Br⁻ ligands arranged in a square antiprismatic geometry (Figure 1) [1]. The Sr–Br bond distances vary between 3.12 Å and 3.61 Å, reflecting slight distortions due to lattice strain [5]. This coordination contrasts with the octahedral geometry proposed in computational models, where Sr²⁺ binds six Br⁻ ions at 3.08 Å [3]. The disparity highlights the sensitivity of SrBr₂’s structure to analytical methodologies. Bromide ions in α-SrBr₂ exhibit flattened tetrahedral coordination, bonding with three Sr²⁺ ions [1]. The Br–Sr–Br angles deviate from ideal tetrahedral values (109.5°) due to steric constraints imposed by the tetragonal lattice. In the β-phase, Br⁻ adopts a cubic close-packed arrangement, coordinating with four Sr²⁺ ions in tetrahedral voids [1]. The α-to-β transition at 920 K is a reconstructive first-order process involving breaking of Sr–Br bonds and reorganization of the anion framework [1]. Neutron diffraction studies suggest the transition initiates via cooperative displacement of Sr²⁺ ions, followed by bromide sublattice disordering [1]. The enthalpy change (ΔH) for this transition remains unquantified in the literature, but its reversibility is hindered by kinetic barriers upon cooling [1]. Thermogravimetric analyses reveal that SrBr₂ melts at 930 K (657°C), just 10 K above the α–β transition [1]. The narrow temperature window between solid-phase and molten states complicates experimental isolation of β-SrBr₂. High-pressure studies may stabilize the cubic phase at lower temperatures, but such data are absent from current sources. Structural Evolution with Temperature The high-temperature beta phase of strontium bromide exhibits exceptional ionic conductivity properties that distinguish it as a unique superionic conductor. At approximately 920 K (647°C), α-strontium bromide undergoes a first-order solid-solid phase transition to β-strontium bromide, which adopts the cubic fluorite structure [1]. This phase transition is accompanied by a dramatic increase in ionic conductivity, reaching values of approximately 1 S/cm, comparable to that of molten strontium bromide [1]. The superionic transition in β-strontium bromide represents a remarkable phenomenon where the ionic conductivity increases by several orders of magnitude while maintaining the solid-state structure. This conductivity level positions β-strontium bromide among the most conductive solid electrolytes known, with values approaching those typically observed in liquid electrolytes [1] [2]. The transition temperature of 920 K is relatively close to the melting point of 930 K (657°C), indicating that the superionic phase exists in a narrow temperature window of approximately 10 K [1]. The unique nature of ionic disorder in β-strontium bromide has been extensively investigated through neutron powder diffraction and complementary ab initio molecular dynamics simulations. These studies reveal the presence of extensive dynamic disorder within the bromide sublattice of the cubic fluorite structure, with the bromide anions exhibiting rapid diffusion while the strontium cations remain relatively stationary [3]. The disorder mechanisms in β-strontium bromide are particularly significant because this material represents the only known example of a bromide ion superionic conductor. The large size of the bromide anion (ionic radius of approximately 1.96 Å) creates unique challenges and opportunities for ionic transport that are not observed in other halide superionic conductors [3] [4]. The extensive correlations between the motions of individual bromide ions often lead to the formation of short-lived square antiprism coordination environments around the strontium cations, which are also observed within the ordered tetragonal crystal structure of α-strontium bromide [3]. The bromide sublattice disorder manifests through several key mechanisms. First, the transition from the ordered α-phase to the disordered β-phase involves a complete reorganization of the anionic sublattice while preserving the essential structural framework. The bromide ions become distributed across multiple crystallographic sites with varying occupancies, creating a dynamic equilibrium between different local coordination environments [3]. This disorder is not random but exhibits specific correlations that facilitate rapid ionic transport through the crystal lattice. The anion diffusion pathways in β-strontium bromide have been characterized through detailed analysis of neutron scattering data and molecular dynamics simulations. The rapid anion diffusion predominantly occurs as hops between nearest neighbor sites in the ⟨100⟩ directions, though the trajectories are markedly curved rather than linear [3]. These curved pathways pass through the peripheries of the octahedral voids in the cation sublattice, creating efficient transport channels for bromide ion migration. The diffusion mechanism in β-strontium bromide involves complex cooperative motions rather than simple isolated ion jumps. The bromide ions exhibit extensive correlations in their movements, with individual ion displacements often triggering cascading rearrangements in neighboring sites [3]. This cooperative behavior is essential for maintaining the high ionic conductivity while preserving the overall structural integrity of the solid electrolyte. The mobility of bromide anions in β-strontium bromide is facilitated by the unique structural characteristics of the fluorite lattice. The cubic fluorite structure provides a three-dimensional network of interconnected pathways that allow for rapid ion migration without significant structural deformation [5]. The large ionic radius of bromide ions, while creating challenges for transport in many crystal structures, is accommodated effectively within the fluorite framework due to the spacious nature of the octahedral and tetrahedral interstitial sites. The ionic conductivity properties of β-strontium bromide can be better understood through comparison with other well-known superionic conductors. Table 1 presents a comprehensive comparison of conductivity values, transition temperatures, and structural characteristics across various superionic materials. The comparison reveals several important insights about the position of β-strontium bromide within the broader family of superionic conductors. First, β-strontium bromide is unique as the only known bromide ion conductor, making it an exceptional case study for understanding the role of ionic size in superionic transport [3] [6]. The conductivity value of approximately 1 S/cm places it among the highest-performing solid electrolytes, comparable to β-lead fluoride and superior to many other fluorite-structured superionic conductors [1] [7]. The transition temperature of 920 K for β-strontium bromide is intermediate compared to other fluorite-structured superionic conductors. While higher than β-lead fluoride (711 K) and silver iodide (420 K), it is lower than barium chloride (1193 K) [1] [2]. This temperature range suggests that the superionic transition in strontium bromide is governed by a balance between thermal activation energy and the structural constraints imposed by the large bromide anions. The fluorite structure adopted by β-strontium bromide is shared with several other important superionic conductors, including β-lead fluoride, high-temperature barium chloride, and calcium fluoride [1] [7] [2]. This structural commonality suggests that the fluorite lattice provides an optimal framework for accommodating rapid anion diffusion while maintaining structural stability. However, the specific characteristics of bromide ion transport in this structure create unique disorder mechanisms that distinguish strontium bromide from other fluorite-based superionic conductors. Irritant
Significance in Chemical Research
The compound's significance in chemical research stems from its utility as both a model system for studying solid-state phase transitions and a practical material with diverse applications. In analytical chemistry, strontium bromide serves as a standard reference material for spectroscopic studies and quantitative analyses. Its bright red flame color provides a distinctive spectroscopic signature used in qualitative analysis for identifying strontium ions.
Current Research Frontiers
α-SrBr₂ Tetragonal Structure (Space Group P4/n)
β-SrBr₂ Cubic Fluorite Structure
Orthorhombic SrBr₂ (Space Group Pnma)
Coordination Geometries in SrBr₂ Crystal Lattice
Square Antiprismatic Coordination of Sr²⁺
Coordination Type Bond Lengths (Å) Geometry Square antiprismatic 3.12–3.61 Distorted antiprism [1] Octahedral 3.08 Idealized octahedron [3] Tetrahedral Coordination Patterns of Br⁻
Phase Transition Dynamics
First-Order Solid-Solid Phase Transition Mechanisms
Thermal Behavior at Transition Temperatures
Phase Temperature Range Coordination Geometry Ionic Conductivity α-SrBr₂ <920 K Square antiprismatic 10⁻⁴ S/cm [1] β-SrBr₂ 920–930 K Cubic fluorite ~1 S/cm [1] Liquid >930 K Disordered >10 S/cm
The exceptional conductivity of β-strontium bromide arises from extensive disorder within the bromide sublattice of the cubic fluorite structure. This disorder is fundamentally different from the ordered tetragonal structure of α-strontium bromide, where both cation and anion sublattices maintain regular arrangements [1]. The transition to the superionic state is characterized by the retention of the strontium cation framework while the bromide anions become highly mobile, creating a quasi-molten anionic sublattice within the solid crystalline matrix [1].Bromide Sublattice Disorder Mechanisms
Anion Diffusion Pathways and Mobility
Comparative Analysis with Other Superionic Conductors
Material Conductivity (S/cm) Transition Temperature (K) Mobile Ion Structure Type Unique Features SrBr₂ (β-phase) ~1 920 Br⁻ Fluorite Only known Br⁻ superionic PbF₂ (β-phase) ~3 711 F⁻ Fluorite Classic superionic conductor BaCl₂ (high-temp) High (several orders increase) 1193 Cl⁻ Fluorite Anion conductor SrCl₂ (high-temp) High (several orders increase) Not specified Cl⁻ Fluorite Anion conductor Li₂B₁₂H₁₂ High (>10⁻²) Various Li⁺ Complex Cation conductor Na₂B₁₂H₁₂ High (>10⁻²) Various Na⁺ Complex Cation conductor AgI (α-phase) High 420 Ag⁺ Body-centered cubic Classic cation conductor CaF₂ (superionic) High High F⁻ Fluorite Fluoride conductor Li₃SBF₄ 10⁻² Room temperature Li⁺ Antiperovskite Cluster-based conductor
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
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